![molecular formula C25H22ClN3O B12537771 Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- CAS No. 832735-71-4](/img/structure/B12537771.png)
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-phenyl-1-indolizinyl carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- typically involves multiple steps. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids, followed by intramolecular hydroamination
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using palladium-catalyzed cyclization reactions. These reactions are efficient and provide high yields of the desired product under aerobic conditions . The use of eco-friendly and cost-effective solvents, such as piperazine, further enhances the industrial applicability of this synthesis method.
化学反应分析
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the indolizinyl carbonyl group.
meta-Chlorophenylpiperazine: Another related compound with a similar core structure but different substituents.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is unique due to the presence of both the 3-chlorophenyl and 2-phenyl-1-indolizinyl carbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
832735-71-4 |
|---|---|
分子式 |
C25H22ClN3O |
分子量 |
415.9 g/mol |
IUPAC 名称 |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindolizin-1-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-9-6-10-21(17-20)27-13-15-28(16-14-27)25(30)24-22(19-7-2-1-3-8-19)18-29-12-5-4-11-23(24)29/h1-12,17-18H,13-16H2 |
InChI 键 |
JDCGBIUINPXHGV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4C=C3C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


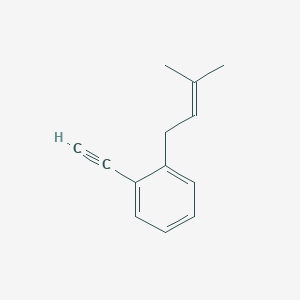
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

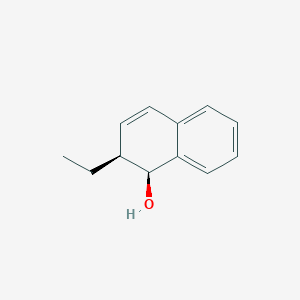
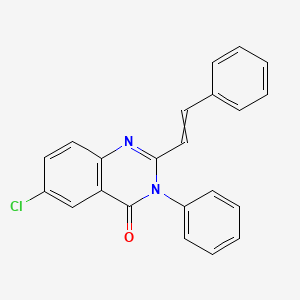
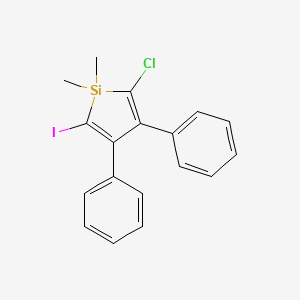
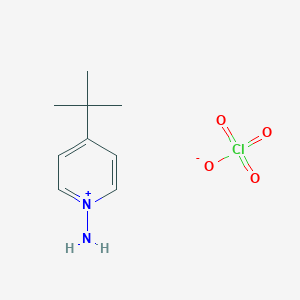
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)

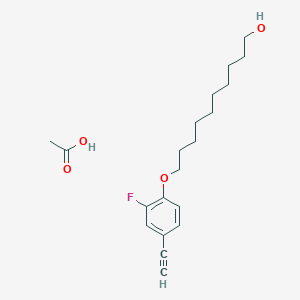

![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
